4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.05791 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, like the one in this compound, can influence their bioavailability . Boronic esters are generally more stable and resistant to protodeboronation than boranes .
Result of Action
The compound’s potential to participate in suzuki–miyaura coupling could result in the formation of new carbon–carbon bonds , which could lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura coupling can be influenced by the reaction conditions, which are typically mild and tolerant to various functional groups .
Properties
IUPAC Name |
4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-24-11-10-20-17(22)12-13-2-8-16(9-3-13)21-18(23)14-4-6-15(19)7-5-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEANUBRZOKKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.